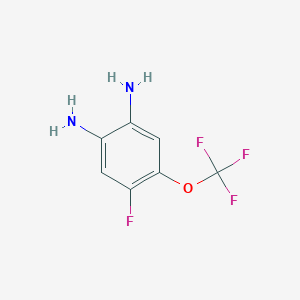
N-(4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, commonly known as OTB-015, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Anticancer Applications : Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity, indicating the potential of benzamide scaffolds in cancer therapy (Ravinaik et al., 2021).
Antiplasmodial Activities : Certain N-acylated benzamides have shown significant activity against strains of Plasmodium falciparum, suggesting their utility in combating malaria. The activity depended largely on the acyl moiety's nature, highlighting the importance of structural modifications in enhancing biological efficacy (Hermann et al., 2021).
Antimicrobial and Antipathogenic Properties : The synthesis and characterization of various benzamide derivatives have shown promising antimicrobial and antipathogenic activities. These findings indicate the potential of benzamide compounds in developing new antimicrobial agents with specific activities against bacterial and fungal strains (Limban et al., 2011).
Enzyme Inhibition : Benzamide derivatives have been identified as potent inhibitors of specific enzymes, such as carbonic anhydrases. These inhibitors offer potential therapeutic applications in treating diseases related to enzyme dysregulation (Ulus et al., 2013).
Propriétés
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-4-13(12-14)18(26)23-15-7-9-16(10-8-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSIGYHNRZERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

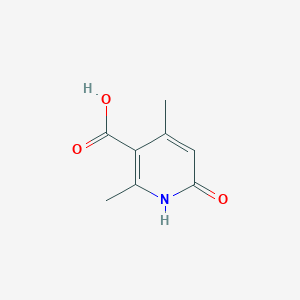
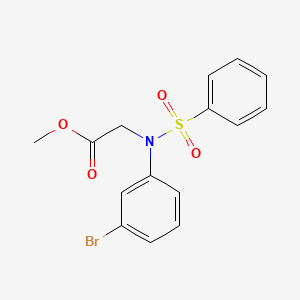
![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)
![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)
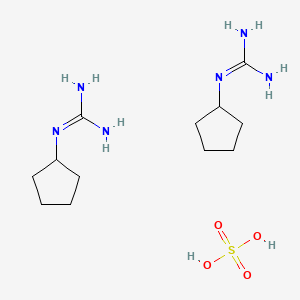
![(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2918067.png)
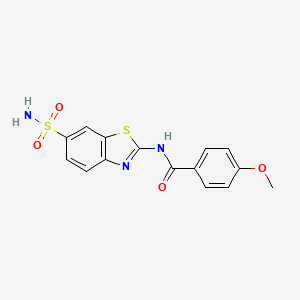
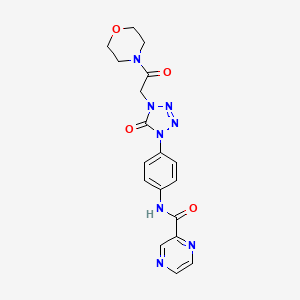
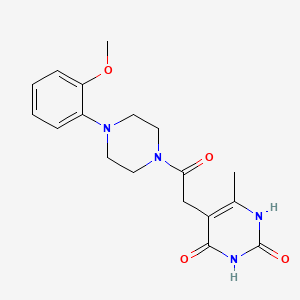
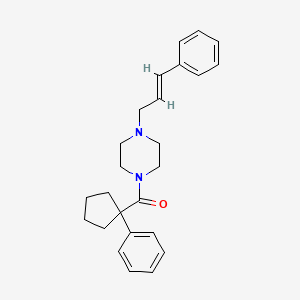
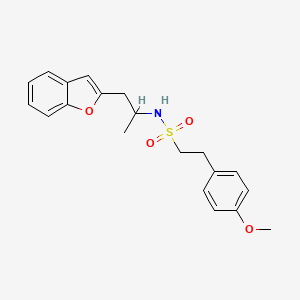
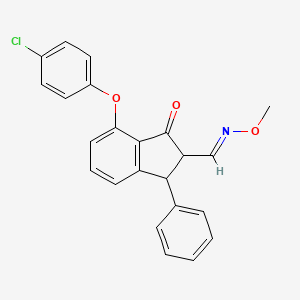
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
